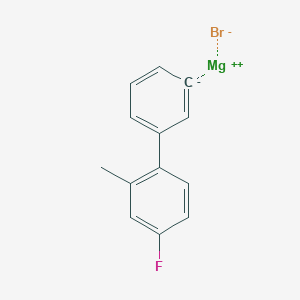
magnesium;4-fluoro-2-methyl-1-phenylbenzene;bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium;4-fluoro-2-methyl-1-phenylbenzene;bromide is an organometallic compound that combines magnesium with a substituted benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of magnesium;4-fluoro-2-methyl-1-phenylbenzene;bromide typically involves the reaction of 4-fluoro-2-methyl-1-phenylbenzene with magnesium in the presence of a bromide source. This reaction is often carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) to prevent the magnesium from reacting with moisture. The reaction conditions usually require a controlled temperature to ensure the formation of the desired organometallic compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors with precise control over temperature, pressure, and solvent purity. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium;4-fluoro-2-methyl-1-phenylbenzene;bromide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form hydrocarbons.
Substitution: The bromide group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Alcohols or ketones.
Reduction: Hydrocarbons.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Magnesium;4-fluoro-2-methyl-1-phenylbenzene;bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Medicine: Could be used in the development of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which magnesium;4-fluoro-2-methyl-1-phenylbenzene;bromide exerts its effects involves the formation of a reactive intermediate that can participate in various chemical reactions. The magnesium atom acts as a Lewis acid, facilitating the formation of new bonds by stabilizing negative charges on intermediates. This compound can interact with molecular targets through electrophilic aromatic substitution, where the benzene ring undergoes substitution reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Magnesium;4-fluoro-1-phenylbenzene;bromide
- Magnesium;2-methyl-1-phenylbenzene;bromide
- Magnesium;4-chloro-2-methyl-1-phenylbenzene;bromide
Uniqueness
Magnesium;4-fluoro-2-methyl-1-phenylbenzene;bromide is unique due to the presence of both a fluorine and a methyl group on the benzene ring. This combination of substituents can influence the reactivity and selectivity of the compound in chemical reactions, making it a valuable reagent in organic synthesis.
Propriétés
Formule moléculaire |
C13H10BrFMg |
|---|---|
Poids moléculaire |
289.43 g/mol |
Nom IUPAC |
magnesium;4-fluoro-2-methyl-1-phenylbenzene;bromide |
InChI |
InChI=1S/C13H10F.BrH.Mg/c1-10-9-12(14)7-8-13(10)11-5-3-2-4-6-11;;/h2-3,5-9H,1H3;1H;/q-1;;+2/p-1 |
Clé InChI |
WNJQYSCSCWDWGI-UHFFFAOYSA-M |
SMILES canonique |
CC1=C(C=CC(=C1)F)C2=CC=C[C-]=C2.[Mg+2].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


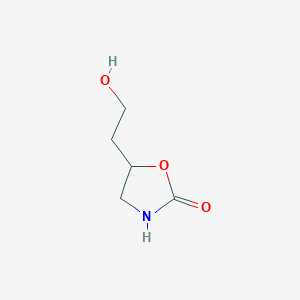
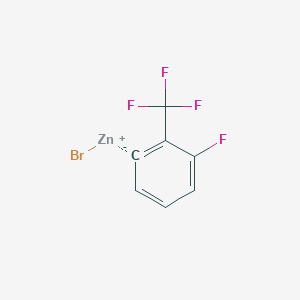

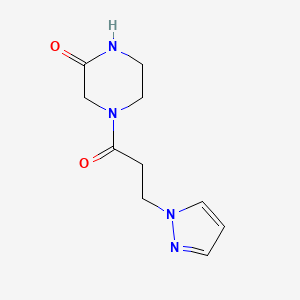
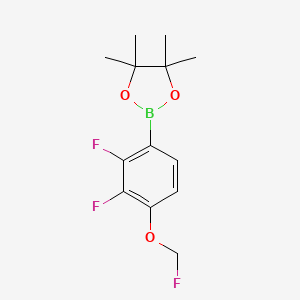
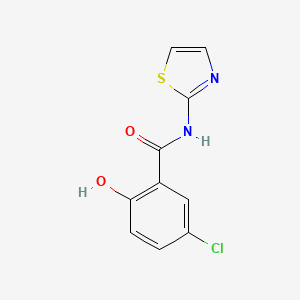
![7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-c]pyridine](/img/structure/B14900142.png)
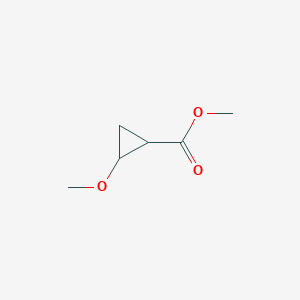
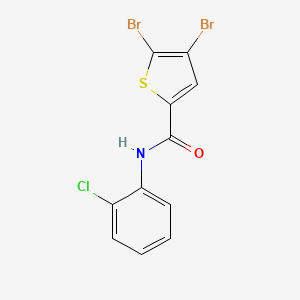
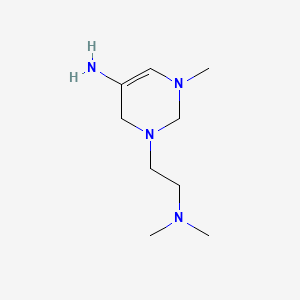
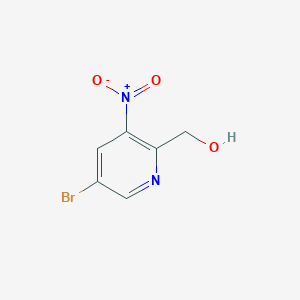

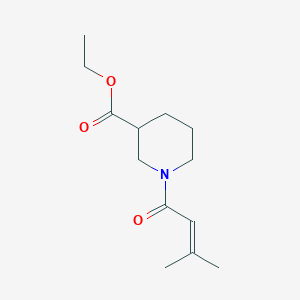
![2-(2-((tert-Butyldimethylsilyl)oxy)phenyl)-1-(4,6-dimethoxybenzo[d][1,3]dioxol-5-yl)prop-2-en-1-one](/img/structure/B14900194.png)
